molecular formula C13H15F3N2O B2454897 N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide CAS No. 953905-23-2

N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide

Cat. No.: B2454897
CAS No.: 953905-23-2
M. Wt: 272.271
InChI Key: QLESSDZIELUEAO-UHFFFAOYSA-N
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Description

N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C13H15F3N2O It is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with piperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-tumor properties.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor. The pathways involved often include the inhibition of protein synthesis or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-YL)-4-(trifluoromethyl)benzamide
  • N-(Piperidin-4-YL)-3-(trifluoromethyl)benzamide

Uniqueness

N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide is unique due to the position of the trifluoromethyl group on the benzamide ring. This positional difference can significantly affect the compound’s chemical properties and biological activity. For example, the 2-position may offer better steric compatibility with certain enzyme active sites compared to the 3- or 4-positions, leading to higher potency and selectivity.

Properties

IUPAC Name

N-piperidin-4-yl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-9-5-7-17-8-6-9/h1-4,9,17H,5-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLESSDZIELUEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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